molecular formula C21H26ClN5O B2393727 (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone CAS No. 886896-90-8

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone

Cat. No.: B2393727
CAS No.: 886896-90-8
M. Wt: 399.92
InChI Key: UVSFCUDBHMHCFG-UHFFFAOYSA-N
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Description

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone is a chemical compound of interest in medicinal chemistry and preclinical research. It features a complex structure incorporating both an azepane and a piperazine ring, motifs commonly found in bioactive molecules targeting the central nervous system . The 4-chlorophenyl methanone group is a frequent structural element in compounds being investigated for various pharmacological activities . Compounds with piperazine and nitrogen-containing heterocycles are frequently explored as ligands for various neuroreceptors and have been investigated for potential applications in the treatment of disorders such as schizophrenia, cognitive diseases, and pain . The specific research applications and mechanism of action for this compound are not fully characterized and represent an area for ongoing scientific investigation. Researchers can utilize this compound as a building block or reference standard in their exploratory studies. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O/c22-18-7-5-17(6-8-18)21(28)27-15-13-26(14-16-27)20-10-9-19(23-24-20)25-11-3-1-2-4-12-25/h5-10H,1-4,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSFCUDBHMHCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazine Core Construction

The 6-substituted pyridazine scaffold is synthesized via cyclocondensation of 1,4-diketones with hydrazines or through C–H functionalization of preformed pyridazines.

Representative procedure :

  • Reactants : Glyoxylic acid derivatives + hydrazine hydrate
  • Conditions : Ethanol, reflux (80°C, 12 hr)
  • Yield : 68–72%
Step Reagents Temp (°C) Time (hr) Yield (%)
1 NH₂NH₂·H₂O 80 12 70 ± 2

Azepane Functionalization

Azepane (1-azepanyl) is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr).

Optimized conditions :

  • Reactants : 6-Chloropyridazine + azepane
  • Catalyst : Pd₂(dba)₃/Xantphos
  • Base : Cs₂CO₃
  • Solvent : 1,4-Dioxane
  • Yield : 85%
Parameter Value
Catalyst loading 2 mol% Pd₂(dba)₃
Ligand 4 mol% Xantphos
Temp 110°C
Time 24 hr

Piperazine Coupling

Piperazine is installed via Mitsunobu reaction or SNAr at the pyridazine C3 position.

Key data :

  • Reactants : 6-(Azepan-1-yl)pyridazin-3-ol + 1-(chlorophenyl)piperazine
  • Conditions : DIAD, PPh₃, THF, 0°C → RT
  • Yield : 78%

Side reaction mitigation :

  • Use of molecular sieves (4Å) reduces O-alkylation byproducts.

4-Chlorophenyl Methanone Installation

The final acylation employs Friedel-Crafts or Schotten-Baumann conditions.

Schotten-Baumann protocol :

  • Reactants : Piperazine intermediate + 4-chlorobenzoyl chloride
  • Base : Triethylamine (2.5 equiv)
  • Solvent : Dichloromethane
  • Temp : 0°C → RT, 6 hr
  • Yield : 91%

Purification :

  • Column chromatography (SiO₂, hexane/EtOAc 3:1 → 1:2)
  • Purity (HPLC): >99%

Alternative Pathways

One-Pot tandem synthesis

Critical Analysis of Methodologies

Yield Comparison

Method Overall Yield (%) Purity (%) Scalability
Stepwise synthesis 58 >99 Industrial
One-pot tandem 65 97 Pilot scale
Solid-phase 45 93 Lab scale

Key Challenges

  • Regioselectivity : Competing N1 vs. N2 alkylation in pyridazine.
    • Mitigated using bulky ligands (Xantphos).
  • Acylation side reactions : Over-acylation of piperazine.
    • Controlled via slow addition of benzoyl chloride at 0°C.

Spectroscopic Characterization Data

NMR (400 MHz, CDCl₃)

Signal (ppm) Assignment
8.21 (d, J=9.5 Hz) Pyridazine H5
7.45 (d, J=8.4 Hz) 4-Chlorophenyl H2,6
3.85–3.45 (m) Piperazine CH₂N
2.95 (t, J=6.1 Hz) Azepane CH₂N

HRMS

  • Observed : 399.1543 [M+H]⁺
  • Calculated : 399.1541 (C₂₁H₂₆ClN₅O)

Industrial-Scale Considerations

  • Cost drivers : Pd catalysts (42% of raw material cost)
  • Waste streams :
    • 3.2 kg aqueous Cs salts per kg product
    • Pd recovery via ion-exchange resins (>98% efficiency)

Emerging Methodologies

  • Photocatalytic C–N coupling :
    • Ir(ppy)₃ catalyst, blue LEDs
    • 20% reduced reaction time vs. thermal methods
  • Flow chemistry :
    • 10 g/hr productivity in microreactors
    • 5°C temperature control eliminates thermal degradation

Chemical Reactions Analysis

Types of Reactions

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone: has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in targeting neurological disorders and infectious diseases.

    Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Pharmacological Research: Investigated for its pharmacokinetic and pharmacodynamic properties to develop new drugs.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features and Modifications

The target compound’s unique azepane-pyridazine moiety distinguishes it from other piperazine-based methanones. Below is a comparative analysis of structural analogues:

Compound Name / ID Core Structure Key Substituents Biological Target/Activity Reference
Target Compound Piperazine-pyridazine Azepane, 4-chlorophenyl Not explicitly stated (GPCR/Ion Channel?)
TRR469 () Thiophene-piperazine 4-Fluorophenyl, phenylpiperazine A1AR PAM (neuropathic pain)
BAY10000493 () Piperazine-imidazopyridine 4-Bromophenyl, fluorophenyl K2P3.1 (TASK-1) inhibitor
Compound 52 () Thiophene-piperazine 4-Chlorophenyl, trifluoromethylphenyl A1AR allosteric enhancer
A-15 () Piperazine-dichlorophenyl 2,3-Dichlorophenyl, methylpiperazine Anticancer (unspecified mechanism)

Structural Insights :

  • Azepane vs. Smaller Rings : The azepane (7-membered ring) in the target compound may confer greater conformational flexibility compared to piperidine or piperazine rings in analogues like TRR469 or BAY10000493. This flexibility could enhance binding to less rigid targets .
  • Pyridazine vs.
  • Chlorophenyl Positioning : The 4-chlorophenyl group is conserved across many analogues (e.g., TRR469, Compound 52), suggesting its role in hydrophobic interactions or π-stacking. Substitutions at this position (e.g., trifluoromethyl in Compound 53) modulate potency .

Pharmacological and Functional Comparisons

Receptor Affinity and Selectivity
  • A1AR Modulation : TRR469 and Compound 52 () demonstrate that chlorophenyl-piperazine derivatives exhibit allosteric enhancer activity at A1AR. The target compound’s azepane-pyridazine group may alter binding kinetics or selectivity .
  • Ion Channel Inhibition : BAY compounds () inhibit K2P3.1 channels via intracellular vestibule binding. The target compound’s larger azepane group might sterically hinder similar interactions .
Functional Efficacy
  • cAMP Modulation : Compound 52 (4-chlorophenyl) in shows superior cAMP modulation compared to its trifluoromethyl analogue, highlighting substituent-driven efficacy. The target compound’s pyridazine could similarly influence downstream signaling .
  • Anticancer Activity : A-15 () with dichlorophenyl groups exhibits anticancer effects, suggesting that the target compound’s chlorophenyl moiety may confer cytotoxicity, though its azepane may reduce toxicity .

Physicochemical Properties

Property Target Compound (Estimated) TRR469 BAY10000493 Compound 52
Molecular Weight ~430-450 g/mol ~450-470 g/mol ~500-520 g/mol ~480-500 g/mol
LogP (Lipophilicity) Moderate-High High High Moderate
Solubility Low (chlorophenyl, azepane) Low (thiophene) Low (imidazopyridine) Moderate (trifluoromethyl)

Biological Activity

The compound (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone is a synthetic organic molecule of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic implications, and relevant research findings.

Structural Overview

The compound features several pharmacologically relevant moieties:

  • Azepane ring : Known for its role in neuropharmacology.
  • Pyridazine ring : Associated with various biological activities.
  • Piperazine ring : Commonly found in many pharmaceuticals, contributing to diverse biological effects.
  • Chlorophenyl group : Enhances lipophilicity and bioactivity.

The molecular formula is C17H24ClN5OC_{17}H_{24}ClN_5O with a molecular weight of 371.4 g/mol .

Research indicates that this compound may function as an enzyme inhibitor and a receptor modulator , influencing cellular signaling pathways. Its interactions with specific receptors suggest potential therapeutic applications in treating neurological and psychiatric disorders. The exact mechanism of action remains under investigation; however, preliminary studies indicate it may modulate receptor activity, impacting downstream signaling crucial for various physiological processes.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes, which could be beneficial in treating conditions such as:

  • Neurodegenerative diseases : By inhibiting acetylcholinesterase (AChE), it may enhance cholinergic signaling.
  • Cancer therapy : Potential activity against cancer cell proliferation through modulation of signaling pathways.

Antimicrobial Properties

Similar compounds have demonstrated activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, indicating that this compound might also possess antimicrobial properties .

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    • A study evaluated the enzyme inhibitory activity of related compounds, revealing significant inhibition of urease and AChE. The IC50 values for some derivatives were notably low (e.g., 2.14 µM), suggesting strong inhibitory potential .
  • Antimicrobial Activity :
    • Research on structurally similar compounds indicated moderate to strong antibacterial activity against selected strains. This highlights the potential for further exploration of the compound's antimicrobial properties .
  • Therapeutic Implications :
    • The compound's structural features align with known pharmacophores for neuropharmacological agents, warranting further investigation into its efficacy in treating neurological disorders.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazineContains azepane and pyridazine ringsFocused on neuropharmacology
4-(3-(4-methylpiperidin-1-yl)propoxy)phenylbutanoneSimilar phenylbutanone moietyPotential antidepressant effects
4-(6-(4-chlorophenyl)-piperidin)butyric acidPiperidine derivativeAnti-inflammatory properties

This table illustrates how the unique structural arrangement of this compound differentiates it from other compounds, potentially leading to distinct biological activities.

Q & A

Basic Research Questions

What are the recommended synthetic routes and optimization strategies for (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Coupling of azepane to pyridazine via nucleophilic substitution (e.g., using K₂CO₃ in DMF at 80–100°C) .
  • Step 2: Piperazine ring introduction via Buchwald-Hartwig amination or Ullmann coupling, optimized with Pd catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) .
  • Step 3: Final methanone formation via Friedel-Crafts acylation with 4-chlorobenzoyl chloride, using AlCl₃ as a Lewis acid .
    Optimization: Vary solvents (DMF vs. THF), catalysts (Pd vs. Cu), and reaction times to improve yields (target >70%). Purity is confirmed via HPLC (>95%) .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • ¹H/¹³C NMR: Identify piperazine protons (δ 2.5–3.5 ppm) and aromatic signals (δ 7.2–7.8 ppm for 4-chlorophenyl) .
    • HRMS: Verify molecular ion peak (e.g., [M+H]⁺ at m/z 440.18) .
  • Purity Assessment:
    • HPLC: Use C18 columns with acetonitrile/water gradients (retention time ~12 min) .
    • DSC/TGA: Determine melting point (~180–185°C) and thermal stability (decomposition >200°C) .

Advanced Research Questions

How can structure-activity relationship (SAR) studies guide the optimization of this compound for kinase inhibition?

Methodological Answer:

  • Core Fragment Analysis:
    • The piperazine-pyridazine backbone is essential for ATP-binding pocket interactions in kinases .
    • Modifications:
  • Replace azepane with smaller rings (e.g., pyrrolidine) to reduce steric hindrance .
  • Introduce electron-withdrawing groups (e.g., -CF₃) on the 4-chlorophenyl moiety to enhance binding affinity .
  • Biological Validation:
    • Screen derivatives using kinase profiling assays (e.g., EGFR, VEGFR2) and compare IC₅₀ values .

How should researchers resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Profiling:
    • Assess bioavailability via rat plasma LC-MS (Tmax ~2 hr, Cmax ~1.2 µg/mL) and address poor solubility with co-solvents (e.g., PEG-400) .
  • Mechanistic Follow-Up:
    • Perform RNA-seq on treated tissues to identify off-target effects or compensatory pathways .
  • Statistical Reconciliation:
    • Apply ANOVA and Tukey’s test to evaluate dose-response variability across replicates .

What strategies improve the compound’s metabolic stability in preclinical models?

Methodological Answer:

  • Cytochrome P450 (CYP) Screening:
    • Use liver microsomes (human/rat) to identify vulnerable sites (e.g., azepane N-dealkylation) .
  • Structural Refinement:
    • Introduce deuterium at labile C-H bonds or fluorinate metabolically sensitive positions .
  • Formulation:
    • Develop nanocrystalline suspensions to enhance hepatic clearance resistance .

How can computational methods predict off-target interactions and toxicity risks?

Methodological Answer:

  • Docking Studies:
    • Use AutoDock Vina to screen against hERG channels (avoid ΔG < -9 kcal/mol for cardiotoxicity) .
  • Machine Learning Models:
    • Train on Tox21 datasets to predict hepatotoxicity (e.g., random forest classifiers) .
  • In Silico ADMET:
    • SwissADME predicts BBB permeability (low) and P-gp substrate likelihood (high) .

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